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Compound of Interest

Compound Name: Tetrachloro-1,4-dimethoxybenzene

Cat. No.: B1221217 Get Quote

For researchers and professionals in drug development and chemical sciences, a precise

understanding of isomeric stability is crucial for predicting reaction outcomes, designing

synthetic pathways, and understanding molecular interactions. This guide provides an objective

comparison of the relative energies of ortho-, meta-, and para-substituted dimethoxybenzene,

supported by experimental thermochemical data.

Relative Energy Comparison
The relative stability of the dimethoxybenzene isomers is determined by their standard molar

enthalpies of formation in the gaseous phase. A more negative enthalpy of formation indicates

a more stable isomer. Experimental data reveals a clear stability trend among the three

isomers.
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Isomer Structure
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Gaseous
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Molar
Enthalpy of
Formation
(ΔfH°m(g))
at 298.15 K
(kJ·mol⁻¹)
[1][2]

Relative
Energy
(kJ·mol⁻¹)

Stability
Ranking

ortho

Ortho-

dimethoxybe

nzene

1,2-

Dimethoxybe

nzene

-202.4 ± 3.4 +19.4 Least Stable

meta

Meta-

dimethoxybe

nzene

1,3-

Dimethoxybe

nzene

-221.8 ± 2.4 0 Most Stable

para

Para-

dimethoxybe

nzene

1,4-

Dimethoxybe

nzene

-211.5 ± 3.0 +10.3 Intermediate

Relative energy is calculated with respect to the most stable isomer, 1,3-dimethoxybenzene.

Based on the experimental data, the order of stability for the dimethoxybenzene isomers is:

meta > para > ortho

The meta-isomer (1,3-dimethoxybenzene) is the most stable, possessing the lowest enthalpy of

formation.[1][2] The ortho-isomer (1,2-dimethoxybenzene) is the least stable, which can be

attributed to steric hindrance and dipole-dipole repulsion between the adjacent methoxy

groups.

Experimental Protocols
The provided thermochemical data was determined through a combination of calorimetric

techniques, providing a robust experimental basis for the relative energy comparison.
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Combustion Calorimetry
The standard molar enthalpies of combustion for the dimethoxybenzene isomers were

determined using a static bomb calorimeter.[1] In this technique, a precise mass of the

substance is completely combusted in a high-pressure oxygen environment within a sealed

container (the "bomb"). The heat released by the combustion reaction is absorbed by the

surrounding water bath, and the resulting temperature change is meticulously measured. The

standard enthalpy of combustion is then calculated from this temperature change, the heat

capacity of the calorimeter system, and corrections for the heats of formation of the final

products (CO₂, H₂O, etc.).

Calvet Microcalorimetry
To determine the standard molar enthalpies of sublimation or vaporization, Calvet

microcalorimetry was employed.[1] This technique measures the heat flow associated with a

phase transition. The solid or liquid sample is placed in the calorimeter, and the energy

required to transition it into the gaseous phase at a constant temperature is measured. This

value is crucial for converting the experimentally determined enthalpy of combustion in the

condensed phase to the gaseous phase enthalpy of formation, which allows for a direct

comparison of the intrinsic stability of the isolated molecules.

Computational Chemistry Methods
In addition to experimental measurements, computational chemistry provides valuable insights

into the structures and energies of the dimethoxybenzene isomers. The study that produced

the experimental data also included ab initio and Density Functional Theory (DFT) calculations.

[1]

Geometry optimizations for the three isomers were performed using the 3-21G* and 6-31G*

basis sets.[1] Following this, single-point energy calculations were carried out using Møller–

Plesset perturbation theory (MP2/6-31G*) and DFT methods to estimate the enthalpies of

formation.[1] These computational approaches allow for the theoretical determination of the

lowest energy conformations and provide a means to correlate molecular structure with

energetic stability, often corroborating experimental findings.

Logical Relationship of Isomer Stabilities
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The following diagram illustrates the relative energy levels of the ortho, meta, and para

dimethoxybenzene isomers as determined by their experimental standard molar enthalpies of

formation.

meta (-221.8 kJ/mol)

para (-211.5 kJ/mol)

ortho (-202.4 kJ/mol) Most Stable Intermediate Stability Least Stable

Click to download full resolution via product page

Caption: Relative energy levels and stability of dimethoxybenzene isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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